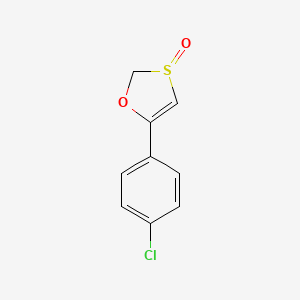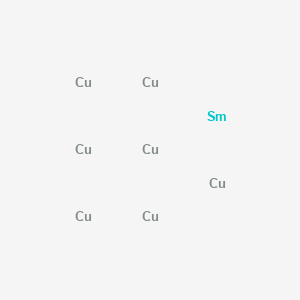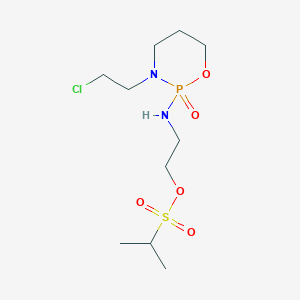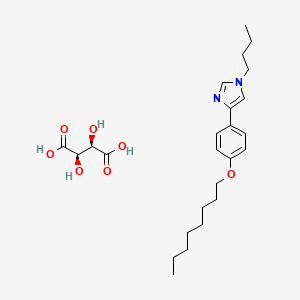
1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a butyl group at the first position and a p-octyloxyphenyl group at the fourth position of the imidazole ring, with a tartrate counterion.
Preparation Methods
The synthesis of 1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate involves several steps:
Chemical Reactions Analysis
1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate undergoes various chemical reactions:
Types of Reactions: This compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions.
Scientific Research Applications
1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate can be compared with other similar compounds:
Properties
CAS No. |
40405-71-8 |
|---|---|
Molecular Formula |
C25H38N2O7 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-butyl-4-(4-octoxyphenyl)imidazole;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H32N2O.C4H6O6/c1-3-5-7-8-9-10-16-24-20-13-11-19(12-14-20)21-17-23(18-22-21)15-6-4-2;5-1(3(7)8)2(6)4(9)10/h11-14,17-18H,3-10,15-16H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
ZKOQPSMUXHRRHE-LREBCSMRSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CN(C=N2)CCCC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CN(C=N2)CCCC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


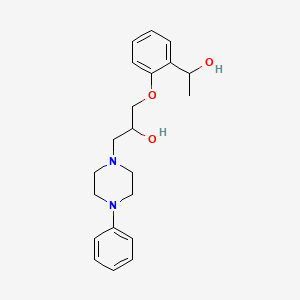
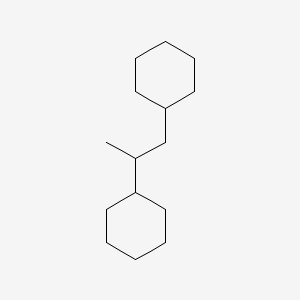
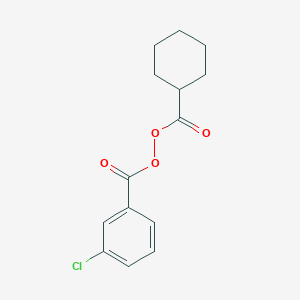
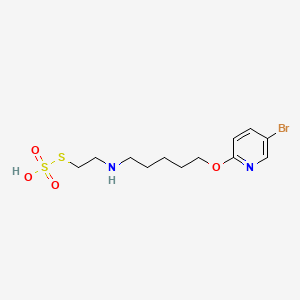
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
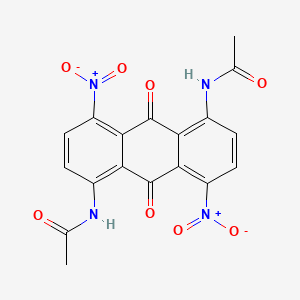
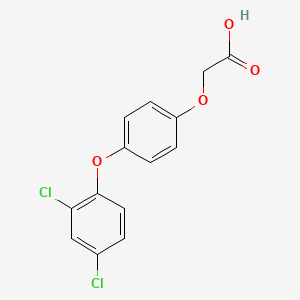
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
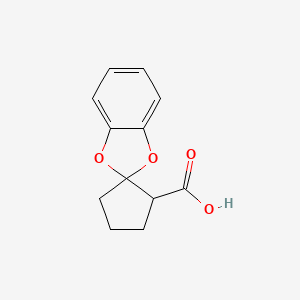
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)
